molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5

8-Bromo-4-chloro-2-methylquinazoline

Cat. No. B1287983
M. Wt: 257.51 g/mol
InChI Key: HHPRCFVJSYYWEM-UHFFFAOYSA-N
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Patent
US06350750B1

Procedure details

Part C: To a suspension of 14.2 g (59.5 mmol) of 2-methyl-4-hydroxy-8-bromo-quinazoline in 300 ml of benzene, 16 ml (120 mmol) of dimethylaniline and 6 ml (64 mmol) of phosphorus oxychloride were added under nitrogen. The light yellow solution resulting after heating to 80° C. while stirring was further heated at 80° C. for 3 hours. After cooling to room temperature 500 ml of benzene were added. The solution was extracted three times with 300 ml of 20% NaOH/water and 200 ml of water. The organic layer was dried over magnesium sulphate and concentrated in vacuo. The product was purified by column chromatography over silicagel using ether/petroleum-ether 1:9 as the eluent. A total of 12.3 g of 2-methyl-4-chloro-8-bromo-quinazoline was obtained as a white solid (80% yield).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[C:10](O)[C:9]2[C:4](=[C:5]([Br:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:25])=O>C1C=CC=CC=1>[CH3:1][C:2]1[N:11]=[C:10]([Cl:25])[C:9]2[C:4](=[C:5]([Br:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C(=N1)O)Br
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under nitrogen
CUSTOM
Type
CUSTOM
Details
The light yellow solution resulting
TEMPERATURE
Type
TEMPERATURE
Details
was further heated at 80° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with 300 ml of 20% NaOH/water and 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C(=N1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 80.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.